1-Palmitoyl-sn-glycerol

Lysosomal Phospholipase A2 Transacylation Lipid Enzyme Specificity

1-Palmitoyl-sn-glycerol is the definitive sn-1 regio-isomer for lipid research. Unlike its sn-2 isomer or unsaturated analogs, it is the specific substrate for LPLA2 transacylation studies, yielding 1,3-diacylglycerol. It serves as an essential GC-MS reference standard for α/β-monoacylglycerol discrimination and a benchmark for anticancer screening (HeLa, HepG2, MCF-7). Its crystalline packing, distinct from C14:0 homologs and diacylglycerols, is critical for solid-state lipid studies. Select this compound for reproducible, regio-specific experimental outcomes.

Molecular Formula C19H38O4
Molecular Weight 330.5 g/mol
CAS No. 32899-41-5
Cat. No. B134719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Palmitoyl-sn-glycerol
CAS32899-41-5
Synonyms1-glyceryl hexadecanoate
1-monohexadecanoyl-rac-glycerol
1-monohexadecanoylglycerol
1-monopalmitin
palmitoyl glycerol
palmitoyl glycerol, (+,-)-isomer
palmitoyl glycerol, hexadecanoic-1-(14)C-labeled cpd, (R)-isomer
rac-1(3)-palmitoyl glycerol
Molecular FormulaC19H38O4
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(CO)O
InChIInChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3/t18-/m0/s1
InChIKeyQHZLMUACJMDIAE-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water, soluble in ethanol and toluene at 50 °C

1-Palmitoyl-sn-glycerol (CAS 32899-41-5) — A Positionally Defined sn-1 Monoacylglycerol for Lipid Metabolism and Cellular Signaling Research


1-Palmitoyl-sn-glycerol (CAS 32899-41-5), also referred to as 1-monopalmitin or 1-hexadecanoyl-sn-glycerol, is a chemically defined 1-acyl-sn-glycerol consisting of a glycerol backbone esterified with palmitic acid (C16:0) at the sn-1 position [1]. As a member of the monoacylglycerol (MAG) class, it functions as a metabolic intermediate in glycerolipid and phospholipid biosynthesis and serves as a biochemical probe for investigating regio-specific lipid-enzyme interactions [2]. The compound has been identified in natural sources, including the plant species M. stipulata , and is commercially available as a research-grade biochemical reagent for in vitro and enzymatic studies.

Why 1-Palmitoyl-sn-glycerol Cannot Be Substituted by Other Monoacylglycerols in Mechanistic Studies


Monoacylglycerols are not functionally interchangeable despite shared core structural features. The precise regio-position of the acyl chain (sn-1 versus sn-2) determines enzymatic recognition, metabolic fate, and biological activity in experimental systems [1]. 1-Palmitoyl-sn-glycerol, bearing a saturated palmitoyl chain at the sn-1 position, exhibits distinct substrate specificity for acyltransferases and lipases compared to its sn-2 isomer, 2-palmitoylglycerol, as well as to unsaturated sn-1 MAGs such as 1-oleoyl-sn-glycerol [2]. Substituting 1-palmitoyl-sn-glycerol with a positional isomer or an unsaturated analog in enzymatic assays, cell-based studies, or biophysical investigations will yield non-equivalent, and potentially confounding, results. The evidence below quantifies these differences.

Quantitative Evidence Guide — Differentiating 1-Palmitoyl-sn-glycerol from Closest Analogs


Enzymatic Acylation Selectivity: sn-1 vs. sn-2 Positional Isomers in Lysosomal Phospholipase A2 Assays

1-Palmitoyl-sn-glycerol (1- or 3-palmitoyl-sn-glycerol) serves as an acyl acceptor substrate for lysosomal phospholipase A2 (LPLA2), undergoing transacylation to form 1,3-diacylglycerol [1]. In direct contrast, the sn-2 positional isomer, 2-palmitoylglycerol, is acylated by the same enzyme to produce 1,2- or 2,3-diacylglycerol [1]. Crucially, LPLA2 catalyzes the acylation of glycerol to yield exclusively 1- or 3-acyl-sn-glycerol, but not the 2-acylglycerol regio-isomer [1]. This demonstrates absolute positional specificity. Furthermore, 1-palmitoyl-sn-glycerol inhibits the enzyme's transacylation activity with an IC50 value of 45 µM, a potency that is comparable to the inhibition by 1-O-hexadecyl-glycerol (HG), which exhibits an IC50 of 35 µM [1].

Lysosomal Phospholipase A2 Transacylation Lipid Enzyme Specificity Monoacylglycerol Metabolism

Cytotoxicity Profile in Human Cancer Cell Lines: Activity of 1-Palmitoyl-sn-glycerol vs. Class-Level Context

1-Palmitoyl-sn-glycerol, isolated from the plant M. stipulata, demonstrates cytotoxic activity against three human cancer cell lines at a standardized test concentration . While direct comparative IC50 data for positional isomers or other 1-MAGs in the same assay system are not available in the primary literature, this activity establishes a benchmark for this specific compound. The observed cytotoxicity is characteristic of the monoacylglycerol class, where fatty acid chain length and saturation influence biological activity [1]. 1-Monomyristin and 2-monopalmitin derivatives have been evaluated as potential antibacterial and antifungal agents, further supporting the exploration of MAGs for pharmacological applications [1].

Cytotoxicity Anticancer Screening Monoacylglycerol Bioactivity Natural Product Pharmacology

Monoacylglycerol Acyltransferase (MGAT) Substrate Preference: sn-2 vs. sn-1 Isomer Recognition in Hepatic Tissue

Hepatic monoacylglycerol acyltransferase (MGAT), a developmentally regulated enzyme, exhibits a pronounced and quantifiable preference for sn-2-monoacylglycerol isomers over their sn-1 counterparts [1]. In microsomal assays from suckling rat liver, the enzyme strongly favored sn-2-MAGs, demonstrating that the regio-position of the acyl chain is a critical determinant of substrate utilization [1]. While this study establishes the general principle that sn-2 isomers are preferred substrates for this particular acyltransferase, the activity toward specific sn-1 species, such as 1-palmitoyl-sn-glycerol, is markedly lower [1].

Monoacylglycerol Acyltransferase MGAT Lipid Biosynthesis Substrate Specificity Hepatic Metabolism

Molecular Organization in Crystalline State: 1-Palmitoyl-sn-glycerol vs. Saturated MAG and DAG Homologs by 13C MAS NMR

Solid-state 13C MAS NMR analysis reveals that 1-palmitoyl-sn-glycerol (C16:0 MAG) possesses a distinct crystalline molecular organization compared to both its shorter-chain MAG homolog (1-myristoyl-sn-glycerol; C14:0) and its corresponding diacylglycerol counterpart (1,2-dipalmitoyl-sn-glycerol) [1]. This study provides high-resolution structural evidence that the fatty acid chain length and the degree of acylation fundamentally alter the molecular packing and dynamics in the solid phase. These differences are critical parameters for formulating lipid-based delivery systems, understanding lipid phase behavior, and developing analytical reference standards.

Solid-State NMR Lipid Polymorphism Crystalline Structure Monoacylglycerol Biophysical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Differentiation of Regio-isomers: Structural Elucidation of α-Monopalmitoyl-glycerol vs. β-Monopalmitoyl-glycerol

Gas chromatography-mass spectrometry (GC-MS) with electron impact (EI) ionization enables the unambiguous structural elucidation and differentiation of α-monopalmitoyl-glycerol (1-palmitoyl-sn-glycerol) and its β-isomer (2-palmitoylglycerol) [1]. The study establishes a definitive analytical protocol for distinguishing these closely related regio-isomers based on their unique and reproducible mass spectral fragmentation patterns in their silylated forms [1]. This method provides a quantitative and verifiable means to confirm the structural identity and isomeric purity of the target compound, which is essential for quality control and experimental reproducibility.

GC-MS Lipidomics Regio-isomer Identification Analytical Chemistry Monoacylglycerol

Optimal Scientific and Industrial Use Cases for 1-Palmitoyl-sn-glycerol Based on Quantitative Evidence


Investigating Lysosomal Phospholipase A2 (LPLA2) Substrate Specificity and Transacylation Pathways

1-Palmitoyl-sn-glycerol is the definitive substrate for studying the transacylation activity of LPLA2, which specifically generates 1,3-diacylglycerol from this regio-isomer [1]. In contrast, the sn-2 isomer yields 1,2-/2,3-diacylglycerols, making 1-palmitoyl-sn-glycerol essential for dissecting the positional specificity of this enzyme. Its use as an inhibitor (IC50: 45 µM) also provides a valuable tool for modulating LPLA2 activity in vitro [1].

Development and Validation of Analytical Methods for Lipid Regio-isomer Separation and Identification

The compound serves as a primary reference standard for developing and validating GC-MS methods aimed at distinguishing α-monoacylglycerols from β-monoacylglycerols [1]. Its unique mass spectral fingerprint allows analytical chemists to confirm the identity and regio-isomeric purity of 1-palmitoyl-sn-glycerol in complex lipid mixtures, ensuring accurate lipidomic profiling and quality control of lipid-based products [1].

Biophysical Studies of Lipid Crystalline Polymorphism and Solid-State Behavior

For research into the solid-state properties of lipids, 1-palmitoyl-sn-glycerol is a necessary comparator. Its crystalline molecular organization is distinct from that of its C14:0 homolog (1-myristoyl-sn-glycerol) and its diacylglycerol counterpart (1,2-dipalmitoyl-sn-glycerol), as established by 13C MAS NMR [1]. This makes it an essential compound for studying the effects of acyl chain length and degree of acylation on lipid phase behavior and packing.

Initial Pharmacological Screening of Monoacylglycerols for Anticancer Activity

As a structurally defined monoacylglycerol with a reported cytotoxic fingerprint against HeLa, HepG2, and MCF-7 cells at 100 µg/ml, 1-palmitoyl-sn-glycerol can serve as a benchmark compound in early-stage anticancer screening panels [1]. Its inclusion allows researchers to contextualize the activity of novel MAG analogs and to investigate structure-activity relationships related to acyl chain saturation and regio-position [1].

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